1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol basic properties
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol basic properties
An In-Depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol
Introduction
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1) is a distinct organosilicon compound belonging to the siloxane family.[1] Structurally, it is a short-chain siloxane featuring a backbone of three silicon atoms alternating with two oxygen atoms, capped at each end with a hydroxyl (-OH) group. This unique structure, combining the inorganic siloxane chain with reactive organic functional groups, makes it a valuable and versatile chemical intermediate.[2] It serves as a fundamental building block in the synthesis of advanced silicone materials, including polymers, coatings, and other specialized organosilicon compounds.[2] This guide provides a comprehensive overview of its core properties, reactivity, applications, and handling considerations for researchers and professionals in material science and drug development.
Core Chemical and Physical Properties
The utility of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in various synthetic applications is dictated by its specific physical and chemical characteristics. These properties are summarized below. The compound is noted to be a colorless oil and is sensitive to moisture.[3]
| Property | Value | Source(s) |
| CAS Number | 3663-50-1 | [1][4][5] |
| Molecular Formula | C₆H₂₀O₄Si₃ | [1][4][6] |
| Molecular Weight | 240.48 g/mol | [4][5] |
| Appearance | Colorless Oil | [3] |
| Melting Point | -23 °C | [3] |
| Boiling Point | 89-91 °C @ 3 Torr | [3] |
| Density | 0.991 - 0.995 g/cm³ | [3][6] |
| Refractive Index | 1.429 | [6] |
| Vapor Pressure | 0.0261 mmHg @ 25°C | [6] |
| Flash Point | 86.1°C | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][6] |
| Stability | Moisture Sensitive | [2][3] |
| Storage | 2-8°C, Refrigerator, under inert atmosphere | [3][5][6] |
Molecular Structure and Chemical Identifiers
Precise identification is critical in chemical synthesis. The structural and naming conventions for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol are provided below.
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IUPAC Name: bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane[4]
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Common Synonyms: Hexamethyltrisiloxane-1,5-diol, 1,5-Dihydroxyhexamethyltrisiloxane[1][5]
Chemical Structure Descriptors:
Caption: 2D structure of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
Synthesis and Core Reactivity
Synthesis
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is derived from Hexamethylcyclotrisiloxane.[3][6] The synthesis involves the ring-opening of the cyclic precursor, followed by hydrolysis to yield the terminal hydroxyl groups. This process provides a direct route to a linear, functionalized siloxane oligomer from a readily available cyclic starting material.
Reactivity and Mechanistic Insights
The primary sites of reactivity on the molecule are the terminal hydroxyl (silanol) groups.[1] These groups are moderately acidic and can undergo a variety of chemical transformations, most notably condensation reactions.
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Self-Condensation: Under appropriate catalytic conditions (acidic or basic), the silanol groups can react with each other to form longer polysiloxane chains, releasing water as a byproduct. This is the fundamental reaction for silicone polymerization.
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Cross-linking: The diol functionality allows it to act as a chain extender or cross-linker when reacted with other functionalized silanes or siloxanes. This is crucial for building specific silicone network structures with tailored properties.[1]
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Reaction with Dichlorosilanes: The diol can be converted to its disodium salt (1,5-disodiumoxyhexamethyltrisiloxane), which can then react with diorganodichlorosilanes. This method is used to synthesize cyclotetrasiloxanes with specific, alternating siloxane units, as well as polymers with a regular, repeating structure.[7][8]
The presence of six methyl groups provides steric hindrance around the siloxane backbone and contributes to the compound's hydrophobic character.[1]
Field-Proven Applications
The unique combination of a flexible siloxane backbone and reactive hydroxyl end-groups makes this compound a versatile intermediate in material science.[2]
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Silicone Polymer Synthesis: It is a key monomer for producing silicone polymers with controlled molecular weight and specific end-groups. The diol nature allows for the systematic build-up of polymer chains.[1]
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Advanced Coatings: The compound is an excellent candidate for formulating advanced silicone coatings.[2] Its ability to cross-link allows for the formation of durable, protective films with enhanced surface properties like water repellency and adhesion.[1][2]
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Personal Care and Industrial Lubricants: It is used in personal care products as a conditioning agent and in industrial applications as a lubricant.[] Its siloxane nature imparts a smooth texture and hydrophobic, water-repellent properties.[1][]
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Research and Development: As a well-defined, short-chain functional siloxane, it is an invaluable tool for researchers exploring new frontiers in silicone chemistry and developing tailor-made materials for specialized applications.[2]
Representative Experimental Protocol: Polycondensation
To illustrate the compound's utility, this section describes a conceptual protocol for its polycondensation. This process is fundamental to leveraging its properties for creating higher-order materials.
Objective: To synthesize a low-molecular-weight polydimethylsiloxane polymer via the catalyzed self-condensation of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
Materials:
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1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (reactant)
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Toluene (solvent, for azeotropic water removal)
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Potassium hydroxide (catalyst)
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Acetic acid (neutralizing agent)
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Diatomaceous earth (filter aid)
Methodology:
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Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark trap fitted with a reflux condenser. Ensure all glassware is thoroughly dried.
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Reactor Charging: Charge the flask with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and toluene (approx. 50% w/w).
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Catalyst Introduction: Add a catalytic amount of potassium hydroxide (e.g., 0.1 mol%).
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Reaction Execution: Heat the mixture to reflux (approx. 110-120°C). Water, the byproduct of condensation, will be removed azeotropically and collected in the Dean-Stark trap.
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Monitoring: Monitor the reaction by observing the amount of water collected. The reaction is complete when water evolution ceases.
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Neutralization & Quenching: Cool the reaction mixture to below 60°C and neutralize the catalyst by adding a slight excess of acetic acid.
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Purification: Stir the mixture, then filter through a pad of diatomaceous earth to remove the precipitated potassium acetate salts.
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Solvent Removal: Remove the toluene solvent via rotary evaporation under reduced pressure to yield the final polysiloxane oil.
Causality Behind Experimental Choices:
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Dean-Stark Trap: The condensation reaction is an equilibrium process. By continuously removing the water byproduct, the equilibrium is shifted towards the product side (Le Châtelier's principle), driving the reaction to completion and achieving a higher molecular weight.
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Catalyst: The Si-OH bond is relatively stable. A catalyst (acidic or basic) is required to activate the silanol groups, deprotonating one to form a reactive silanolate, which then attacks another silanol group, facilitating the condensation at a practical rate.
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Inert Atmosphere (Implied): While not explicitly stated in every step, working under an inert atmosphere (e.g., nitrogen) is best practice to prevent side reactions, especially given the moisture sensitivity of the starting material and intermediates.[3][6]
Sources
- 1. CAS 3663-50-1: 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol CAS#: 3663-50-1 [m.chemicalbook.com]
- 4. Hexamethyltrisiloxane-1,5-diol | C6H20O4Si3 | CID 77234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers [mdpi.com]
- 8. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
